Azetidin-1-yl(5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)methanone
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Overview
Description
Azetidin-1-yl(5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)methanone: is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of an azetidine ring, a brominated pyrazolo[3,4-b]pyridine core, and a methanone group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-1-yl(5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine, followed by protection of the NH group with PMB-Cl to produce a key intermediate
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is critical to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl(5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyrazolo[3,4-b]pyridine core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Azetidin-1-yl(5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Materials Science: The compound’s properties make it suitable for use in the development of novel materials with specific electronic or photophysical characteristics.
Mechanism of Action
The mechanism of action of Azetidin-1-yl(5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar core structure and exhibit comparable chemical and biological properties.
Azetidine-Containing Compounds: Compounds with an azetidine ring often display unique reactivity and biological activity.
Uniqueness
Azetidin-1-yl(5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)methanone stands out due to the combination of its azetidine ring, brominated pyrazolo[3,4-b]pyridine core, and methanone group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
azetidin-1-yl-(5-bromo-2H-pyrazolo[3,4-b]pyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O/c11-6-4-7-8(10(16)15-2-1-3-15)13-14-9(7)12-5-6/h4-5H,1-3H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIBGXPUOQKEOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C3C=C(C=NC3=NN2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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